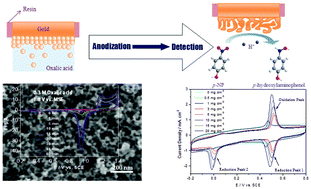Anodization strategy to fabricate nanoporous gold for high-sensitivity detection of p-nitrophenol
CrystEngComm Pub Date: 2013-08-12 DOI: 10.1039/C3CE40880A
Abstract
The anodization of a gold electrode in oxalic acid aqueous solution of different concentration has been investigated at different applied potentials, which enables the formation of nanoporous gold (NPG). Electrochemical measurements show that the electrochemically active surface areas of the as-anodized Au samples show an obvious potential, electrolyte concentration and time dependence. The as-prepared NPG samples were used as the working electrode to investigate the redox behavior of p-nitrophenol (p-NP) by cyclic voltammetry (CV). The CV profiles of NPG display a pair of redox peaks, and the peak current densities increase linearly with increasing p-NP concentration. Besides, o-nitrophenol (o-NP) has little influence on the electrochemical detection of p-NP. Through the anodization strategy, NPG electrodes with a high sensitivity and good selectivity can be developed to detect trace p-NP in water.


Recommended Literature
- [1] The electrostatic capacity of aluminium and tantalum anode films
- [2] Hybrid multiple standard additions-analyte addition method for ion-selective electrodes with integral calibration
- [3] A fast and convenient cellulose hydrogel-coated colander for high-efficiency oil–water separation†
- [4] Engineering of porous π-stacked solids using mechanochemistry
- [5] Engineering pH-responsive switching of donor–π–acceptor chromophore alignments along a peptide nanotube scaffold†
- [6] Inside front cover
- [7] Hot off the press
- [8] Optical tweezing using tunable optical lattices along a few-mode silicon waveguide†
- [9] Simultaneous determination of Ca, P, Mg, K and Na in biodiesel by axial view inductively coupled plasma optical emission spectrometry with internal standardization after multivariate optimization
- [10] CTAB-triggered Ag aggregates for reproducible SERS analysis of urinary polycyclic aromatic hydrocarbon metabolites†










